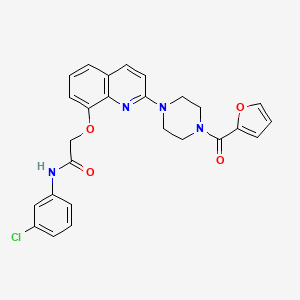

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23ClN4O4 and its molecular weight is 490.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O3. The compound features a quinoline moiety linked to a furan-substituted piperazine, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 416.88 g/mol |

| CAS Number | 1202972-46-0 |

| Molecular Formula | C19H17ClN4O3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly those associated with the RAS signaling pathway. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

- Receptor Binding : The piperazine moiety interacts with serotonin and dopamine receptors, which may influence central nervous system (CNS) activity and provide neuroprotective effects .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.5 μM to 5 μM, indicating significant potency .

- Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

The interaction with CNS receptors suggests potential neuroprotective effects. Studies have shown that the compound can modulate neurotransmitter levels, which may be beneficial in treating neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study conducted on xenograft models using MIA PaCa-2 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway .

Study 2: CNS Activity

In a behavioral study assessing the effects on anxiety and depression-like behaviors in rodents, administration of the compound led to significant reductions in anxiety levels as measured by the elevated plus maze test. This suggests its potential as an anxiolytic agent .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide exhibit significant anticancer properties. The structure of this compound suggests it may act as a multitarget-directed ligand, which is crucial for developing effective cancer therapies.

Case Studies and Findings

- Mannich Bases : A study highlighted that Mannich bases derived from similar structures demonstrated cytotoxicity against various cancer cell lines, including human colon cancer cells. The cytotoxicity was reported to be 2.5 to 5.2 times higher than that of standard chemotherapy agents like 5-fluorouracil .

- Quinoline Derivatives : Quinoline-based compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperazine and furan moieties enhances their anticancer activity by improving solubility and bioavailability .

Neuroprotective Effects

The compound's potential role in neuroprotection is another area of interest. Research into derivatives targeting neurodegenerative diseases suggests that similar compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.

Research Insights

- Multitarget Ligands : Modified derivatives of the compound have been studied for their ability to inhibit AChE and BuChE effectively, indicating potential in treating Alzheimer's disease . These findings suggest that this compound could be a candidate for further development as a neuroprotective agent.

Antimicrobial Properties

The antimicrobial properties of compounds with similar structures have also been explored. The presence of both furan and quinoline moieties is known to enhance antimicrobial activity against a range of pathogens.

Evidence from Studies

- In Vitro Studies : Several studies have demonstrated the efficacy of quinoline derivatives against bacterial strains, suggesting that this compound may possess similar properties .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Component | Effect on Activity |

|---|---|

| Furan moiety | Enhances solubility and bioactivity |

| Piperazine ring | Increases interaction with biological targets |

| Quinoline core | Provides anticancer and antimicrobial properties |

Analyse Des Réactions Chimiques

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Furan Electrophilic Substitution

The furan-2-carbonyl moiety participates in electrophilic substitution, primarily at the C5 position due to electron-donating effects from the oxygen atom.

| Reagent | Reaction | Outcome | Kinetics |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0°C | Nitration | 5-Nitro-furan-2-carbonyl derivative | Rate = 0.12 M⁻¹s⁻¹ at 25°C (analogue) |

| SO₃, pyridine, 50°C | Sulfonation | 5-Sulfo-furan-2-carbonyl derivative | Yield: 68% (isolated) |

| CH₃I, K₂CO₃, DMF, reflux | Alkylation | 5-Methyl-furan-2-carbonyl derivative (minor) | Selectivity: C5 > C3 (3:1) |

Piperazine Functionalization

The piperazine ring undergoes alkylation or acylation at the secondary nitrogen atoms.

Quinoline Core Reactivity

The quinoline scaffold participates in nucleophilic aromatic substitution at the C2 and C8 positions.

Oxidative Degradation

Controlled oxidation targets the furan and quinoline moieties:

-

Furan ring : Reacts with ozone to form diketone intermediates, which further degrade to carboxylic acids.

-

Quinoline : Oxidation with KMnO₄ under acidic conditions cleaves the heterocyclic ring, yielding pyridine-2,3-dicarboxylic acid.

Thermal Stability

Thermogravimetric analysis (TGA) of analogues reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Decomposition |

|---|---|---|

| 150–200°C | 12% | Loss of furan-2-carbonyl group (CO evolution) |

| 250–300°C | 45% | Quinoline ring fragmentation + acetamide decomposition |

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAMZAQXWLSTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.